REACTION_CXSMILES
|
C=CC1C=CC=CC=1.C(OCCCCCC)(=O)C(C)=C.C(OCCOC(=O)C(C)=C)(=[O:25])C(C)=C.C=CC1C=CC([S:43](Cl)(=[O:45])=[O:44])=CC=1.C([O:51][S:52]CCCCCC(C)C)(=O)CO.C([O:65][O:66]C(C)(C)C)(C)(C)C.[OH-:71].[K+:72].Cl.[OH2:74]>>[S:52]([O:65][O:66][S:43]([O-:45])(=[O:25])=[O:44])([O-:51])(=[O:74])=[O:71].[K+:72].[K+:72] |f:6.7,10.11.12|
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCOC(C(=C)C)=O
|
Name
|
isooctylthio glycolate
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
C(CO)(=O)OSCCCCCC(C)C
|
Name
|
initiator
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
initiator
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
122.4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
initiator
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1160 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
77.56 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
278.84 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCCCCC
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCOC(C(=C)C)=O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCCCCC
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=C(C=C1)S(=O)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The first monomer emulsion was added dropwise to the reaction vessel over a 30 minute period
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CUSTOM
|
Details
|
Fifteen minutes
|
Type
|
ADDITION
|
Details
|
the second monomer emulsion was added dropwise to the reaction bath over a period of 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
The reaction was stirred
|
Type
|
TEMPERATURE
|
Details
|
with continued heating for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to 50° C
|
Type
|
STIRRING
|
Details
|
The solution was then stirred at 90° C. for an additional 1.5 hours during which the pH
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
dropped to 6.8 (due
|
Type
|
TEMPERATURE
|
Details
|
The contents were cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
The latex solution was subsequently filtered with a 200 mesh
|
Type
|
FILTRATION
|
Details
|
filter
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.39 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |